1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene
CAS No.: 200956-16-7
Cat. No.: VC11997454
Molecular Formula: C10H8BrF3O2
Molecular Weight: 297.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 200956-16-7 |
|---|---|
| Molecular Formula | C10H8BrF3O2 |
| Molecular Weight | 297.07 g/mol |
| IUPAC Name | 2-bromo-1-prop-2-enoxy-4-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C10H8BrF3O2/c1-2-5-15-9-4-3-7(6-8(9)11)16-10(12,13)14/h2-4,6H,1,5H2 |
| Standard InChI Key | BPQVBIUQJJMEGK-UHFFFAOYSA-N |
| SMILES | C=CCOC1=C(C=C(C=C1)OC(F)(F)F)Br |
| Canonical SMILES | C=CCOC1=C(C=C(C=C1)OC(F)(F)F)Br |
Introduction
1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene is a synthetic organic compound belonging to the category of halogenated aromatic compounds. It is characterized by its complex structure and unique chemical properties, making it a subject of interest in various fields such as pharmaceuticals and materials science. The compound features a benzene ring with three distinct substituents: an allyloxy group, a bromine atom, and a trifluoromethoxy group.
Synthesis Methods
The synthesis of 1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene involves several key steps, primarily focusing on the bromination of substituted benzene derivatives and the introduction of allyloxy and trifluoromethoxy groups. These synthesis methods often utilize radical initiators and specific reaction conditions to achieve desired yields and selectivity.
Synthesis Steps:
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Bromination: The initial step involves the bromination of a benzene derivative to introduce the bromine atom.
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Introduction of Allyloxy Group: The allyloxy group is introduced through an etherification reaction.
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Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is incorporated using appropriate trifluoromethylation reagents.
Chemical Reactions and Applications
1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene participates in various chemical reactions typical for aromatic compounds, including electrophilic and nucleophilic substitution reactions. Its halogenated structure contributes to its reactivity patterns, making it useful in organic synthesis and industrial applications.
| Reaction Type | Description |
|---|---|
| Electrophilic Substitution | Involves the replacement of a substituent by an electrophile. |
| Nucleophilic Substitution | Involves the replacement of a leaving group by a nucleophile. |
Spectroscopic Analysis
The compound exhibits specific spectral characteristics observable in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which help confirm its structure. These spectroscopic methods are crucial for identifying the compound and understanding its chemical properties.
| Spectroscopic Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and identification of functional groups. |
| Infrared (IR) Spectroscopy | Identification of functional groups based on vibrational modes. |
Scientific Applications
1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene has several scientific applications due to its unique chemical properties. It is used in the synthesis of complex organic molecules and has potential applications in pharmaceuticals and materials science.
| Application Field | Description |
|---|---|
| Pharmaceuticals | Used in the synthesis of pharmaceutical intermediates. |
| Materials Science | Employed in the development of advanced materials. |
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